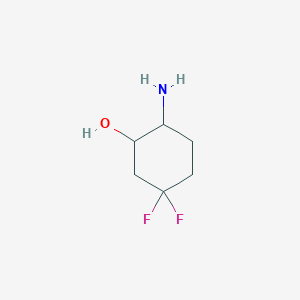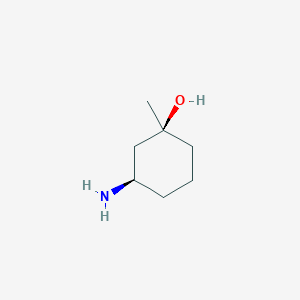
cis-3-Amino-1-methyl-cyclohexanol
Overview
Description
cis-3-Amino-1-methyl-cyclohexanol: is a compound of significant interest in organic chemistry due to its unique structural properties and potential applications. This compound is a type of amino alcohol, which are known for their biological and structural importance. Amino alcohols are key structural components in numerous natural products, potent drugs, and medicinal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-methyl-cyclohexanol typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, yielding β-enaminoketones . These β-enaminoketones are then reduced using sodium in THF-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-1-methyl-cyclohexanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents can be used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
cis-3-Amino-1-methyl-cyclohexanol has several applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, functioning as a chiral ligand and auxiliary.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which cis-3-Amino-1-methyl-cyclohexanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
trans-3-Amino-1-methyl-cyclohexanol: This is a stereoisomer of cis-3-Amino-1-methyl-cyclohexanol with different spatial arrangement of the amino and hydroxyl groups.
3-Amino-1-methyl-cyclohexanol: This compound can exist in both cis and trans forms, each with unique properties.
Uniqueness: The cis configuration of this compound provides distinct steric and electronic properties compared to its trans counterpart. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
(1S,3R)-3-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDMYSQASBAPE-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H](C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

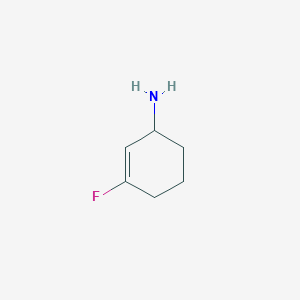

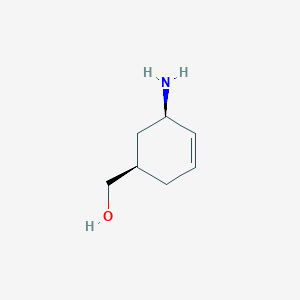
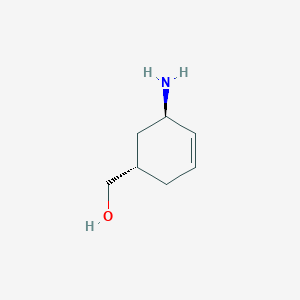
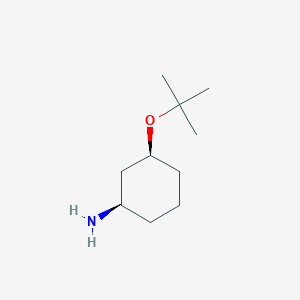
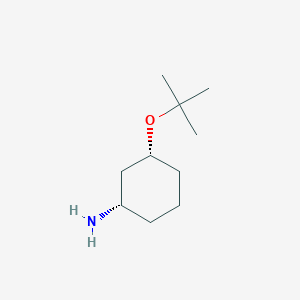
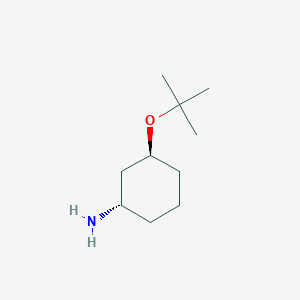
![(R)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187048.png)
![(S)-Spiro[2.5]oct-5-ylamine](/img/structure/B8187050.png)
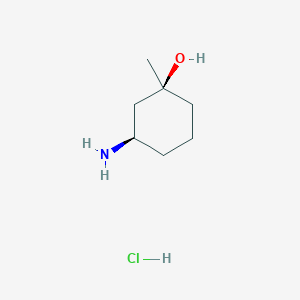
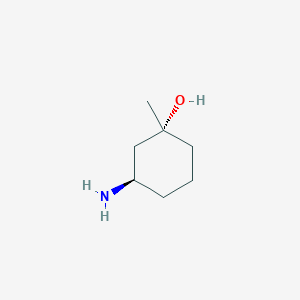
![2-Oxaspiro[4.5]decan-8-amine](/img/structure/B8187085.png)
